CPA inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxypeptidase A inhibitor is a compound designed to inhibit the activity of carboxypeptidase A, a well-characterized metalloprotease. Carboxypeptidase A preferentially cleaves the C-terminal amino acid residue that possesses an aromatic side chain from peptide substrates . This enzyme has been extensively studied and serves as a model for many other metalloproteases, including those of significant medicinal importance .
Preparation Methods
The synthesis of carboxypeptidase A inhibitor involves several steps. One notable synthetic route includes the preparation of 2-benzyl-3,4-epoxybutanoic acid, which is designed as an irreversible inhibitor of carboxypeptidase A . The synthesis starts with optically active 2-benzyl-2-vinylacetic acid, obtained by kinetic resolution of racemic methyl ester using alpha-chymotrypsin . The reaction conditions involve the use of specific reagents and catalysts to achieve the desired stereoisomers, which show inhibitory activity .
Chemical Reactions Analysis
Carboxypeptidase A inhibitor undergoes various chemical reactions, including covalent modification at the carboxylate of Glu-270 in the active site of carboxypeptidase A . The inhibitor’s design is based on the known topology of the enzyme’s active site and its catalytic mechanism . The major products formed from these reactions include the inactivated enzyme with a covalent bond to the inhibitor .
Scientific Research Applications
Carboxypeptidase A inhibitor has several scientific research applications. It is used as a model compound in the development of inhibitor design strategies for other metalloproteases . The inhibitor’s ability to inactivate carboxypeptidase A efficiently makes it a valuable tool in studying the enzyme’s structure and function .
Mechanism of Action
The mechanism of action of carboxypeptidase A inhibitor involves the covalent modification of the enzyme’s active site. The inhibitor interacts with the zinc ion present at the active site, which plays a dual role in binding the substrate and activating the scissile peptide bond . The inhibitor’s design allows it to form a covalent bond with the carboxylate of Glu-270, effectively inactivating the enzyme .
Comparison with Similar Compounds
Carboxypeptidase A inhibitor can be compared with other inhibitors designed for metalloproteases. One such compound is 2-benzyl-3,4-epoxybutanoic acid, which shows similar inhibitory activity . carboxypeptidase A inhibitor’s specificity and efficiency in inactivating the enzyme make it unique . Other similar compounds include inhibitors designed for angiotensin-converting enzyme and enkephalinase, which share structural and functional similarities with carboxypeptidase A .
Properties
IUPAC Name |
2-benzyl-3-[hydroxy-(2-phenylacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(12-15-9-5-2-6-10-15)19(23)13-16(18(21)22)11-14-7-3-1-4-8-14/h1-10,16,23H,11-13H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONANXDRJJIGPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN(C(=O)CC2=CC=CC=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658554 |
Source
|
Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223532-02-3 |
Source
|
Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.